molecular formula C18H10F2N2OS B2651217 N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide CAS No. 476277-43-7

N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide

Cat. No.: B2651217
CAS No.: 476277-43-7
M. Wt: 340.35
InChI Key: LQVVFOGICZXLMG-UHFFFAOYSA-N
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Description

N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with 2,6-difluorobenzoyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and one-pot multicomponent reactions has been explored to enhance the efficiency and yield of the synthesis . These methods are advantageous due to their ability to reduce reaction times and improve overall productivity.

Chemical Reactions Analysis

Types of Reactions

N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of fluorine atoms with other functional groups .

Scientific Research Applications

N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide include other benzothiazole derivatives such as:

  • 2-aminobenzothiazole
  • 6-chlorobenzo[d]thiazole
  • 2-arylbenzothiazoles

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, particularly the presence of fluorine atoms. This substitution can significantly alter its chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F2N2OS/c19-12-6-3-7-13(20)15(12)17(23)22-18-21-14-9-8-10-4-1-2-5-11(10)16(14)24-18/h1-9H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVVFOGICZXLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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